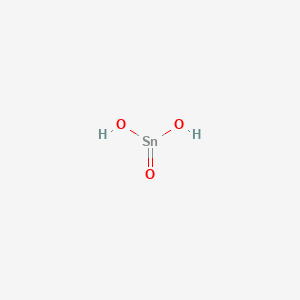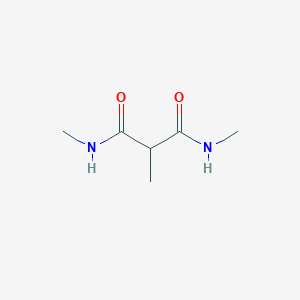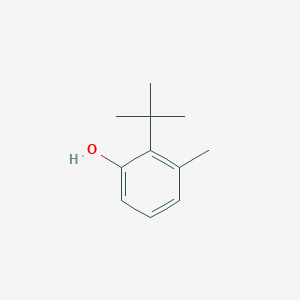![molecular formula C16H22N4O2 B082901 2-(aziridin-1-yl)-N-[[4-[[[2-(aziridin-1-yl)acetyl]amino]methyl]phenyl]methyl]acetamide CAS No. 10328-31-1](/img/structure/B82901.png)
2-(aziridin-1-yl)-N-[[4-[[[2-(aziridin-1-yl)acetyl]amino]methyl]phenyl]methyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-AZIRIDINEACETAMIDE, N,N’-(p-PHENYLENEDIMETHYLENE)BIS- is a chemical compound known for its unique structure and properties. It is a derivative of aziridine, a three-membered nitrogen-containing ring, and is linked through a p-phenylenedimethylene bridge.
Preparation Methods
The synthesis of 1-AZIRIDINEACETAMIDE, N,N’-(p-PHENYLENEDIMETHYLENE)BIS- typically involves the reaction of aziridine with p-phenylenedimethylene bis(acetamide). The reaction conditions often require a controlled environment with specific temperature and pressure settings to ensure the desired product is obtained with high purity. Industrial production methods may involve large-scale reactors and purification processes to achieve the necessary quality for commercial use.
Chemical Reactions Analysis
1-AZIRIDINEACETAMIDE, N,N’-(p-PHENYLENEDIMETHYLENE)BIS- undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reducing agents like lithium aluminum hydride can be used to reduce the compound, resulting in the formation of reduced products.
Scientific Research Applications
1-AZIRIDINEACETAMIDE, N,N’-(p-PHENYLENEDIMETHYLENE)BIS- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and mechanisms.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialized polymers and materials with unique properties.
Mechanism of Action
The mechanism by which 1-AZIRIDINEACETAMIDE, N,N’-(p-PHENYLENEDIMETHYLENE)BIS- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The aziridine ring is known for its reactivity, which allows it to form covalent bonds with nucleophilic sites in biological molecules. This interaction can lead to the modulation of biological pathways and processes .
Comparison with Similar Compounds
1-AZIRIDINEACETAMIDE, N,N’-(p-PHENYLENEDIMETHYLENE)BIS- can be compared with other aziridine derivatives and bis(acetamide) compounds. Similar compounds include:
1-Aziridineacetamide: A simpler derivative with a single aziridine ring.
N,N’-Bis(acetamide) derivatives: Compounds with similar bis(acetamide) structures but different linking groups. The uniqueness of 1-AZIRIDINEACETAMIDE, N,N’-(p-PHENYLENEDIMETHYLENE)BIS- lies in its combination of the aziridine ring and the p-phenylenedimethylene bridge, which imparts distinct chemical and physical properties.
Properties
CAS No. |
10328-31-1 |
|---|---|
Molecular Formula |
C16H22N4O2 |
Molecular Weight |
302.37 g/mol |
IUPAC Name |
2-(aziridin-1-yl)-N-[[4-[[[2-(aziridin-1-yl)acetyl]amino]methyl]phenyl]methyl]acetamide |
InChI |
InChI=1S/C16H22N4O2/c21-15(11-19-5-6-19)17-9-13-1-2-14(4-3-13)10-18-16(22)12-20-7-8-20/h1-4H,5-12H2,(H,17,21)(H,18,22) |
InChI Key |
LHLWBBYCNRXYAA-UHFFFAOYSA-N |
SMILES |
C1CN1CC(=O)NCC2=CC=C(C=C2)CNC(=O)CN3CC3 |
Canonical SMILES |
C1CN1CC(=O)NCC2=CC=C(C=C2)CNC(=O)CN3CC3 |
Key on ui other cas no. |
10328-31-1 |
Synonyms |
N,N'-(p-Phenylenedimethylene)bis(1-aziridineacetamide) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















![Bicyclo[2.2.1]hept-2-ene, 5-(1-methylethenyl)-](/img/structure/B82842.png)
